molecular formula C8H10NO6P B1678522 Pyridoxal phosphate CAS No. 54-47-7

Pyridoxal phosphate

Cat. No.: B1678522
CAS No.: 54-47-7
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Description

Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in a variety of enzymatic reactions. It is essential for the metabolism of amino acids, neurotransmitters, and other biomolecules. This compound is involved in over 100 different reactions in human metabolism, primarily in amino acid biosynthetic and degradation pathways .

Mechanism of Action

Target of Action

Pyridoxal phosphate, the active form of vitamin B6, serves as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It primarily targets enzymes involved in these biochemical reactions .

Mode of Action

The aldehyde group of this compound forms a Schiff-base linkage with the ε-amino group of a specific lysine group of the aminotransferase enzyme . This allows this compound to covalently bind the substrate and act as an electrophilic catalyst, thereby stabilizing different types of carbanionic reaction intermediates .

Biochemical Pathways

This compound is involved in over 100 different reactions in human metabolism, primarily in various amino acid biosynthetic and degradation pathways . It participates in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids . This compound also plays a role in the synthesis of unusual sugars such as perosamine and desosamine .

Pharmacokinetics

This compound is well absorbed and metabolized in the liver to its active forms . It is then released into the circulating blood . The excretion of this compound occurs through urine as metabolites .

Result of Action

The molecular and cellular effects of this compound’s action are vast due to its involvement in a variety of enzymatic reactions. It assists in the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, most this compound extemporaneous liquids prepared from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . Therefore, proper storage of this compound is crucial for its effectiveness .

Biochemical Analysis

Biochemical Properties

Pyridoxal phosphate is required for over 100 different reactions in human metabolism, primarily in the various amino acid biosynthetic and degradation pathways . The essential function of this compound is to act as an ‘electron sink’, stabilizing a negative formal charge that develops on key reaction intermediates . It acts as a coenzyme in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids .

Cellular Effects

This compound plays a crucial role in supporting the immune system, controlling blood glucose, creating hemoglobin, and enhancing antioxidant defense . Low this compound status can lower your brain’s production of serotonin and GABA – two neurotransmitters that control mood, pain perception, and anxiety .

Molecular Mechanism

The aldehyde group of this compound forms a Schiff-base linkage (internal aldimine) with the ε-amino group of a specific lysine group of the aminotransferase enzyme .

Temporal Effects in Laboratory Settings

This compound content in most of the extemporaneously prepared liquids from dietary supplements was found to be different from the expected amount . Most of these this compound extemporaneous liquids were stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light .

Dosage Effects in Animal Models

Elevated levels of this compound, while less common than deficiencies, can also have clinical implications. High this compound levels are often indicative of excessive supplementation of vitamin B6, as the vitamin is water-soluble and generally well-regulated by the body .

Metabolic Pathways

This compound is involved in the metabolism of amino acids, carbohydrates, and lipids . It participates in the metabolism of amino acids, carbohydrates, and lipids indicating the versatility of this compound-dependent enzymes .

Transport and Distribution

The transport of vitamin B6 into mammalian cells is facilitated and exhibits relative specificity that permits the 4′ linkage of diverse amines . The latter thereby gain enhanced transport into cells followed by metabolic release .

Subcellular Localization

The intracellular localization of Pyridoxal phosphatase activity was demonstrated in human neutrophils by electron microscope cytochemistry . Under alkaline conditions, an enzyme active against this compound was localized to a cytoplasmic granule population, the phosphasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxal phosphate can be synthesized through several methods. One common method involves the reaction of pyridoxal with phosphoric acid. The process typically includes the formation of a Schiff base intermediate, which is then phosphorylated to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of pyridoxine or pyridoxamine using pyridoxal kinase and pyridoxamine-phosphate oxidase. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal phosphate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridoxal phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a coenzyme in various biochemical assays to study enzyme mechanisms and reaction pathways.

    Biology: Essential for the metabolism of amino acids and neurotransmitters, making it crucial for studying metabolic pathways.

    Medicine: Used in the treatment of vitamin B6 deficiency and related disorders. It is also being explored for its potential in treating neurological disorders and certain types of anemia.

    Industry: Utilized in the production of fortified foods and dietary supplements .

Comparison with Similar Compounds

    Pyridoxine: The alcohol form of vitamin B6.

    Pyridoxamine: The amine form of vitamin B6.

    Pyridoxine phosphate: The phosphorylated form of pyridoxine.

    Pyridoxamine phosphate: The phosphorylated form of pyridoxamine

Uniqueness of Pyridoxal Phosphate: this compound is unique due to its ability to participate in a wide variety of enzymatic reactions, including transamination, decarboxylation, and racemization. Its role as an electron sink and its involvement in stabilizing reaction intermediates make it indispensable in metabolic pathways .

Properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
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InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
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InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Source PubChem
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Molecular Formula

C8H10NO6P
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DSSTOX Substance ID

DTXSID4048351
Record name Pyridoxal phosphate
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Molecular Weight

247.14 g/mol
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Physical Description

Light yellow powder; [Acros Organics MSDS], Solid
Record name Pyridoxal 5-phosphate
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Solubility

Appreciable, 28 mg/mL
Record name Pyridoxal phosphate
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Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex., MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.
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CAS No.

54-47-7
Record name Pyridoxal 5′-phosphate
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Record name 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-
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Record name Pyridoxal phosphate
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Record name Pyridoxal 5'-(dihydrogen phosphate)
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Record name PYRIDOXAL PHOSPHATE ANHYDROUS
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Melting Point

255 °C
Record name Pyridoxal phosphate
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Synthesis routes and methods

Procedure details

Synthesis of (2E)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B271) and (2Z)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B272): To 100 mM sodium phosphate buffer pH 7.4 (3.57 ml) were added #B129 (7 mg, in 0.23 ml DMSO, 1 eq.), isopropylamine (1.475 ml of a 1 M solution made in phosphate buffer pH 3, giving a solution of pH ˜7, 100 eq.), pyridoxal phosphate (0.295 ml of a 50 mM solution in phosphate buffer pH 7.4, 1 eq.), and ATA-P2-B01 enzyme preparation (33 mg, in 0.33 ml phosphate buffer pH 7.4, Codexis, lot #D11134, R-selective for acetophenone). After incubation at 30° C., 200 rpm for 19 hours, pH was adjusted to ˜12 with sodium hydroxide and the reaction was extracted seven times with equal volume of ethylacetate. The solvent was evaporated under reduced pressure, the residue resuspended in 0.25 ml acetonitrile/water 1:1, filtered and purified by reverse phase chromatography in a total of 10 runs (Method I). The fractions with retention time of 10 and 13 min were collected and neutralized with ammonium hydroxide before freeze-drying to afford #B271 and #B272, respectively, as white solids.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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